N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole core with benzyl and diphenyl substituents, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole nitrogen with benzyl halides in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-benzyl-1H-pyrazol-3-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide: This compound also features a benzyl group and a pyrazole core but differs in the nature of the substituents, leading to different biological activities and applications.
N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide: This derivative includes a chlorophenoxy group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-1,3-diphenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c32-26(27-24-16-17-30(28-24)18-20-10-4-1-5-11-20)23-19-31(22-14-8-3-9-15-22)29-25(23)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOWUKBTBBWGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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